Boc-D-Glu(OtBu)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGSRAYJBEREVRB-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427015 | |
| Record name | Boc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104719-63-3 | |
| Record name | Boc-D-Glu(OtBu)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Protected Amino Acids in Complex Molecular Synthesis
In the synthesis of complex molecules like peptides, the constituent amino acids possess multiple reactive functional groups, primarily an amino group and a carboxylic acid group, and in some cases, a reactive side chain. masterorganicchemistry.com To achieve the formation of a specific, desired peptide bond between two amino acids, it is crucial to temporarily block the reactivity of other functional groups. masterorganicchemistry.comlibretexts.orglibretexts.org This is the fundamental role of protecting groups in organic synthesis. libretexts.org
Protecting the amino group, for instance, prevents it from acting as a nucleophile and forming undesired amide bonds. libretexts.orgresearchgate.net The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino functionality of amino acids, especially in solid-phase peptide synthesis. nbinno.com The Boc group is stable under various reaction conditions but can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), allowing the amine to be available for the next coupling step. masterorganicchemistry.comlibretexts.org This selective removal is a key principle of orthogonal protection strategy, which allows for the deprotection of one functional group without affecting others. adventchembio.com
Similarly, reactive side chains must also be protected. For glutamic acid, which has a carboxylic acid in its side chain, protection is necessary to prevent it from reacting during peptide bond formation. The tert-butyl (OtBu) ester is commonly used for this purpose. adventchembio.compeptide.com The use of such protecting groups ensures that the peptide chain is built in a controlled, stepwise manner, leading to a final product with a precisely defined sequence and high purity. masterorganicchemistry.comresearchgate.net
Synthetic Methodologies and Chemical Transformations of Boc D Glu Otbu Oh
Chemical Structure and Properties
Boc-D-Glu(OtBu)-OH is characterized by its specific protecting groups that dictate its reactivity and utility in synthesis. The Boc group on the α-amino terminus is stable under basic conditions but is readily cleaved by mild acidic treatment, such as trifluoroacetic acid (TFA) sigmaaldrich.comiris-biotech.de. The tert-butyl ester on the γ-carboxyl group of the glutamic acid side chain also serves as an acid-labile protecting group, typically removed under stronger acidic conditions, often concurrently with the final cleavage of the peptide from the solid support iris-biotech.degoogle.com.
The Boc/OtBu Protection Strategy in SPPS
In the context of SPPS, this compound is employed as a building block to introduce D-glutamic acid residues into a growing peptide chain. The Boc group ensures that the α-amino group does not participate in unwanted coupling reactions during peptide assembly, while the OtBu ester protects the reactive side-chain carboxyl group smolecule.comiris-biotech.de. This orthogonal protection scheme allows for the stepwise addition of amino acids, ensuring regioselectivity and preventing side reactions. After coupling, the Boc group is removed to expose the α-amino group for the next coupling step smolecule.comiris-biotech.de. The OtBu group remains intact until the final cleavage step, or it can be selectively manipulated for specific on-resin modifications iris-biotech.deacs.org.
Significance of the D-Enantiomer
The incorporation of D-amino acids, such as D-glutamic acid via this compound, into peptide sequences can significantly influence peptide conformation, stability against enzymatic degradation, and interactions with biological targets smolecule.comactivotec.compnas.orgpsu.edu. D-amino acids can disrupt regular secondary structures formed by L-amino acids or promote novel conformational states, which is valuable in designing peptides with enhanced therapeutic properties or for specific biological investigations activotec.compsu.edusci-hub.se.
Strategies for Synthesizing Peptides with Oligo Glutamic Acid Side Chains
Building Polyglutamic Acid Chains on Peptide Backbones
The synthesis of peptides with oligo-glutamic acid side chains typically involves immobilizing a primary glutamic acid residue onto a solid support, followed by sequential coupling of additional protected glutamic acid units to its side chain. For instance, a resin-bound amino acid might have a glutamic acid residue attached via its α-carboxyl group. The side-chain carboxyl group of this glutamic acid, protected by the OtBu ester, can then be activated and coupled with another this compound unit. After deprotection of the α-amino group of the newly added unit, further this compound molecules can be coupled, extending the glutamic acid chain from the side nih.govresearchgate.net. This approach allows for controlled synthesis of side chains with a defined number of glutamic acid residues.
Research Applications and Findings
This methodology has been instrumental in generating specific peptide sequences for biological studies. For example, researchers have synthesized peptides containing oligo-glutamic acid side chains using Fmoc-protected glutamic acid derivatives to create building blocks for generating specific antibodies. These antibodies are valuable tools for investigating the biological roles and regulatory functions of polyglutamylation, a post-translational modification found in proteins like tubulin nih.govresearchgate.net. The ability to precisely control the length of these glutamic acid chains is critical for understanding structure-activity relationships.
Synthesis of Branched and Cyclic Peptide Architectures
Creating Branched Structures
This compound can serve as a core unit for building dendritic peptides or other branched structures. In these syntheses, the α-carboxyl group is typically used for elongation of the main peptide chain, while the side-chain carboxyl group, after selective deprotection of the OtBu ester, can be activated to couple with another peptide chain or a functional moiety. This results in a branched architecture emanating from the glutamic acid side chain nih.govresearchgate.net. Such dendritic peptides have applications in areas like tissue engineering, where their unique structural properties can be leveraged.
Facilitating Cyclic Peptide Formation
The side-chain carboxyl group of glutamic acid is frequently utilized for forming cyclic peptide structures, such as lactam bridges, by reacting with an amino group on the same peptide chain. This compound can be incorporated into a linear peptide sequence, and upon selective deprotection of the OtBu ester, the free γ-carboxyl group can participate in an intramolecular cyclization reaction. While the OtBu group is typically removed with TFA during final cleavage, strategies exist for selective deprotection or the use of alternative orthogonal protecting groups on the side chain to enable on-resin cyclization without cleaving the entire peptide sigmaaldrich.compeptide.comnih.gov. For example, allyl or 2-phenylisopropyl esters offer orthogonal deprotection conditions compared to tert-butyl esters, allowing for selective side-chain modifications and cyclizations sigmaaldrich.compeptide.comnih.gov.
Impact of D-Glutamic Acid on Conformation and Stability
The incorporation of D-glutamic acid residues, facilitated by this compound, can profoundly influence the conformational preferences of cyclic peptides. The inversion of stereochemistry can alter side-chain orientation and backbone dihedral angles, leading to different folding patterns, enhanced stability against proteases, and potentially improved binding affinities to target molecules activotec.compsu.edusci-hub.se. This strategic use of D-amino acids is a powerful tool in the design of novel peptide therapeutics and research probes.
Conclusion
Peptide-Based Therapeutics and Drug Design
The inherent susceptibility of natural L-peptides to degradation by proteases has historically limited their therapeutic potential. nih.govtandfonline.com The introduction of D-amino acids, such as D-glutamic acid, provides a robust solution to this challenge, paving the way for more effective and durable peptide-based drugs. formulationbio.commdpi.com
Design of Peptides with Enhanced Stability and Efficacy Through D-Amino Acid Substitution
A primary advantage of incorporating D-amino acids into peptide sequences is the significant enhancement of their resistance to proteolytic degradation. nih.govlifetein.com.cn Proteases, the enzymes responsible for breaking down proteins and peptides, are stereospecific and primarily recognize L-amino acids. formulationbio.com By substituting L-amino acids with their D-counterparts, the peptide becomes less recognizable to these enzymes, thereby increasing its half-life in biological systems. formulationbio.comfrontiersin.org
This strategy has been successfully employed to improve the stability of various peptides. For instance, studies have shown that replacing L-amino acids with D-amino acids at the C-terminus or within the peptide sequence can render the resulting peptide significantly more stable in the presence of serum and proteases like trypsin and chymotrypsin. lifetein.com.cnoup.com This enhanced stability is crucial for developing effective therapeutic peptides, as it allows the drug to remain active for longer periods, potentially leading to improved therapeutic outcomes. mdpi.com
Beyond stability, D-amino acid substitution can also influence the biological activity of peptides. While some substitutions may lead to a decrease in activity, strategic placement can maintain or even enhance the desired therapeutic effect. oup.com For example, in the design of antimicrobial peptides (AMPs), the incorporation of D-amino acids has been shown to improve protease resistance and antimicrobial activity. biorxiv.org
Exploration of D-Glutamic Acid Containing Peptides in Prodrug Development
Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body. This approach can be used to improve various pharmacokinetic properties of a drug, such as solubility and targeted delivery. Peptides containing D-glutamic acid are being explored for their potential in prodrug design. asm.orggoogle.com
One strategy involves attaching a peptide containing a specific cleavage site for an enzyme that is abundant at the target site. google.com For instance, a D-amino acid-containing peptide can be linked to a cytotoxic drug, rendering it inactive. google.com This prodrug can then be designed to be cleaved by an enzyme specifically expressed in tumor cells, releasing the active drug only at the desired location and minimizing off-target toxicity. The inclusion of D-amino acids in the peptide linker can enhance the prodrug's stability in circulation before it reaches the target site. asm.org
Furthermore, the addition of anionic oligoglutamic acid moieties, which can include D-glutamic acid, has been investigated as a "promoiety" in the development of host defense peptide (HDP) prodrugs. asm.org This approach aims to create anti-infective agents that are activated by neutrophil elastase, an enzyme found at sites of inflammation, such as in the lungs of cystic fibrosis patients. asm.org
Therapeutic Modalities (e.g., Anti-Tuberculosis Agents, GLP-1 Receptor Agonists)
The unique properties of D-amino acid-containing peptides have led to their investigation in various therapeutic areas.
Anti-Tuberculosis Agents: D-amino acids are essential components of the peptidoglycan cell wall of bacteria, including Mycobacterium tuberculosis. sigmaaldrich.comfrontiersin.org This makes enzymes involved in D-amino acid metabolism, such as the D-glutamate-adding enzyme (MurD), attractive targets for the development of new anti-tuberculosis drugs. nih.govsigmaaldrich.com By designing molecules that inhibit these enzymes, it is possible to disrupt the synthesis of the bacterial cell wall, leading to bacterial death.
GLP-1 Receptor Agonists: Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of drugs used to treat type 2 diabetes. A systematic D-amino acid scan has been used to identify GLP-2 (glucagon-like peptide-2) analogs with enhanced pharmacokinetic properties. researchgate.net This approach, which involves systematically replacing each L-amino acid with its D-enantiomer, can be applied to GLP-1 to develop more stable and effective agonists. The increased stability conferred by D-amino acids could lead to less frequent dosing for patients.
Protein Engineering and Mechanistic Studies
The precise stereochemistry of amino acids is fundamental to protein structure and function. The ability to substitute L-amino acids with their D-enantiomers provides a powerful tool for protein engineers and biochemists to dissect these intricate relationships.
Probing Protein Structure-Function Relationships via D-Amino Acid Mutagenesis
Systematic replacement of L-amino acids with D-amino acids, a technique known as a "D-scan," allows researchers to probe the role of specific amino acid stereocenters in protein folding, stability, and function. acs.org By observing the effects of these substitutions, scientists can gain insights into which residues are critical for maintaining the protein's three-dimensional structure and its interactions with other molecules. researchgate.net
For example, a D-scan of the Z domain of protein A, a small protein that binds to antibodies, revealed that while many D-amino acid substitutions were destabilizing, several analogs retained high binding affinity. acs.org This type of analysis can identify regions of the protein that are more tolerant to changes in stereochemistry, providing valuable information for the design of novel proteins with altered or enhanced functions. Deep mutagenesis studies, which involve creating and analyzing all possible amino acid mutations at specific positions, can further elucidate the structural and functional consequences of these changes. nih.gov
Investigation of Enzymatic Activities and Protein-Ligand Interactions
D-amino acids and peptides containing them are invaluable tools for studying the specificity and mechanisms of enzymes and other protein-ligand interactions. sigmaaldrich.com Since most enzymes are highly specific for L-amino acids, D-amino acid-containing substrates can be used to probe the active site and understand the basis of this stereoselectivity. mdpi.comworthington-biochem.com
For instance, analogs of D-glutamic acid have been used to study the D-glutamate-adding enzyme in Escherichia coli, providing insights into its substrate specificity. nih.gov Similarly, computational methods like molecular docking can be used to predict how D-amino acid-containing ligands might interact with a protein's binding site, aiding in the design of specific inhibitors or modulators. oup.com The study of these interactions is crucial for understanding fundamental biological processes and for the rational design of new drugs. plos.orgacs.org
Development of Biochemical Probes for Cellular Pathways
The unique presence of D-amino acids like D-glutamic acid in bacterial structures, particularly the peptidoglycan (PG) cell wall, makes them exceptional targets for developing biochemical probes to study microbial cellular pathways. rsc.org The biosynthetic machinery involved in PG synthesis is remarkably tolerant to various D-amino acid analogues, a feature that researchers have exploited to design powerful imaging tools. rsc.org The compound This compound serves as a crucial, stereochemically pure starting material for synthesizing these specialized probes. smolecule.com
Fluorescent D-amino acids (FDAAs) are a class of such probes that are covalently incorporated into the PG structure by endogenous bacterial enzymes, such as transpeptidases. nih.gov This metabolic labeling allows for the real-time visualization of PG synthesis and dynamics in living bacterial cells. nih.gov Understanding the precise mechanisms of how these D-amino acid-based probes are incorporated is vital for interpreting experimental results and could be instrumental in developing new antimicrobial agents. nih.gov
Research has systematically investigated the incorporation pathways of these probes in both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Bacillus subtilis) bacteria. nih.gov These studies have unequivocally shown that bacteria incorporate FDAAs using two main extracytoplasmic pathways: the activity of D,D-transpeptidases and, when present, L,D-transpeptidases. nih.gov This knowledge has enabled the development of novel in vitro labeling techniques that can report on the subcellular distribution of muropeptides, which is particularly important for studying bacteria with less-defined modes of growth. nih.gov D-alanine and D-glutamic acid are among the most frequently incorporated D-amino acids into the PG of nearly all bacteria, making their analogues highly effective as universal probes. rsc.org
| Probe Type | Description | Incorporation Pathway | Key Application | Reference |
|---|---|---|---|---|
| Fluorescent D-Amino Acids (FDAAs) | D-amino acid analogues (e.g., of D-alanine, D-glutamic acid) conjugated to a fluorophore. | Incorporated into peptidoglycan by D,D- and L,D-transpeptidases. | Real-time visualization of peptidoglycan synthesis and modification in live bacteria. | nih.govnih.gov |
| D-Amino Acid-Drug Conjugates | D-amino acids linked to an antibiotic, such as D-cycloserine. | Incorporated into peptide stems by transpeptidases, in addition to inhibiting cytoplasmic enzymes. | Studying mechanisms of antibiotic action and bacterial resistance. | nih.gov |
Immunological Research and D-Glutamic Acid Derivatives
The incorporation of D-amino acids into peptides creates molecules with unique immunological properties. Peptides containing D-amino acids, such as those derived from This compound , often elicit a distinct immune response that is not cross-reactive with their L-enantiomer counterparts. researchgate.net This specificity, combined with their resistance to enzymatic degradation, makes them valuable candidates for immunological research and the development of synthetic vaccines. researchgate.net
Synthesis and Evaluation of Immunostimulatory Peptides
This compound is a key building block in the synthesis of peptides with immunostimulatory activity. medchemexpress.comsmolecule.com Its protected functional groups—the Boc group on the amine and the tert-butyl ester on the side-chain carboxyl group—allow for its precise, stepwise incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). smolecule.comsigmaaldrich.com
A notable example is the synthesis of adamantyl-tripeptides, which have demonstrated immunostimulatory properties. medchemexpress.com Research into desmuramyl peptides (DMPs), which are analogues of the bacterial cell wall component muramyl dipeptide, has shown that incorporating lipophilic moieties can enhance their adjuvant activity. researchgate.netbeilstein-journals.org For instance, attaching a lipophilic adamantyl group to a dipeptide core of L-Ala-D-Glu contributes significantly to its immunostimulant effects. researchgate.net The synthesis of such molecules relies on precursors like This compound to construct the D-glutamic acid portion of the pharmacophore, which is essential for the molecule's immunological activity. beilstein-journals.org
Role of D-Amino Acids in Modulating Immune Responses
D-amino acids, produced in abundance by bacteria, play a significant role as communication signals at the host-microbe interface, where they can modulate the host's innate immune response. nih.gov The mammalian immune system has evolved mechanisms to specifically recognize these bacterial metabolites. nih.gov
One key enzyme in this process is the D-amino acid oxidase (DAAO), which is found in the neutrophils of the innate immune system. d-aminoacids.com DAAO catalyzes the oxidation of bacterial D-amino acids, producing hydrogen peroxide (H₂O₂), which is a key component of the bactericidal system used by these immune cells to eliminate pathogens. nih.govd-aminoacids.com
Furthermore, certain D-amino acids can act as signaling molecules through specific host receptors. For example:
Chemotaxis: Aromatic D-amino acids like D-phenylalanine can attract human neutrophils to sites of infection. d-aminoacids.com
Inhibition of Antimicrobial Peptides: In the upper airway, D-leucine and D-phenylalanine produced by bacteria can bind to sweet taste receptors on solitary chemosensory cells. This signaling cascade suppresses the release of antimicrobial peptides, thereby inhibiting an aspect of the innate immune response. nih.govd-aminoacids.com
Immune Tolerance: In the lower airway, D-tryptophan has been shown to modulate immune tolerance. nih.gov
Peptides that contain D-amino acid residues often exhibit unique immunological specificity. The immune response generated against a D-amino acid-containing peptide is highly specific, with the D-residue often playing a dominant role in defining this specificity. researchgate.net This is likely due to the different steric conformations of the complexes formed between the peptide, MHC molecules, and T-cell receptors. researchgate.net This high specificity and reduced cross-reactivity with L-peptides make D-amino acid derivatives valuable tools in immunology. researchgate.net
| D-Amino Acid(s) | Mechanism of Action | Immune Effect | Reference |
|---|---|---|---|
| Various (e.g., D-alanine) | Oxidized by D-amino acid oxidase (DAAO) in neutrophils. | Generation of H₂O₂ contributes to antimicrobial activity. | nih.govd-aminoacids.com |
| D-Phenylalanine, D-Tryptophan | Act on G-protein coupled receptors on neutrophils. | Regulate chemotaxis of neutrophils. | nih.gov |
| D-Phenylalanine, D-Leucine | Bind to sweet taste receptors (T1R2/3) in the upper airway. | Inhibit the release of antimicrobial peptides (e.g., β-defensin). | nih.govd-aminoacids.com |
| D-Tryptophan | Influences gut microbiome and allergic airway disease. | Modulates immune tolerance in the lower airway. | nih.govd-aminoacids.com |
Analytical Characterization of Boc D Glu Otbu Oh and Its Synthetic Products
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed insights into the molecular structure of Boc-D-Glu(OtBu)-OH by analyzing its interaction with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone for structural elucidation. Both proton (¹H NMR) and carbon-13 (¹³C NMR) NMR are routinely used. The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Boc protecting group (a singlet for the nine equivalent protons of the tert-butyl group, typically around δ 1.4 ppm) and the tert-butyl ester (also a singlet around δ 1.4 ppm). Additionally, signals for the glutamic acid backbone protons – the α-proton (around δ 4.0-4.5 ppm), and the β and γ methylene (B1212753) protons (around δ 1.8-2.5 ppm) – are observed. The N-H proton of the Boc group typically appears as a multiplet in the region of δ 4.5-5.0 ppm, and the carboxylic acid proton is highly variable and often broad. ¹³C NMR provides complementary information, with characteristic signals for the carbonyl carbons of the Boc group, the tert-butyl ester, and the glutamic acid backbone carbons. While specific detailed spectral data for this compound is often presented in Certificates of Analysis (CoA) from suppliers, the general pattern confirms the presence of all expected functional groups and the molecular framework ambeed.comtcichemicals.com.
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying functional groups within the molecule. The IR spectrum of this compound typically exhibits characteristic absorption bands associated with its key functional groups. Strong absorption bands are expected for the carbonyl groups of the ester and the carbamate (B1207046) linkage of the Boc group, usually appearing in the region of 1690-1735 cm⁻¹ sigmaaldrich.comsigmaaldrich.com. The N-H stretching vibration of the Boc carbamate is often observed around 3300-3400 cm⁻¹. Aliphatic C-H stretching vibrations from the tert-butyl groups and methylene groups are seen in the 2850-3000 cm⁻¹ range. The C-O stretching vibrations, particularly from the ester linkage, are typically strong in the fingerprint region around 1150-1250 cm⁻¹ sigmaaldrich.comsigmaaldrich.com. The "passes test" for IR identity indicates that the spectrum of the sample matches a reference standard, confirming the presence of these characteristic functional groups.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of this compound, thereby confirming its elemental composition. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) mass spectrometry are commonly used. The molecular weight of this compound (C₁₄H₂₅NO₆) is approximately 303.35 g/mol tcichemicals.combldpharm.comnih.govnih.govchemsrc.comscbt.com. Thus, the mass spectrum is expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 304.17 or other adducts depending on the ionization method.
Chromatographic Techniques for Purity and Identity Confirmation
Chromatographic methods are indispensable for assessing the purity of this compound and confirming its identity against known standards.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for quantifying the purity of this compound. Various suppliers report purity levels typically ranging from ≥ 97.0% to ≥ 99.0% as determined by HPLC, often expressed as area percentage tcichemicals.comsigmaaldrich.comsigmaaldrich.combldpharm.comavantorsciences.comruifuchemical.com. Standard reversed-phase HPLC methods, utilizing C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with water and an acidic modifier (e.g., trifluoroacetic acid, TFA), are commonly employed. The retention time of the main peak in the chromatogram serves as an indicator of identity when compared to a reference standard.
Thin-Layer Chromatography (TLC): TLC offers a rapid and cost-effective method for assessing purity and monitoring reaction progress. It is often used as a qualitative or semi-quantitative purity check. Purity values reported for TLC analysis are frequently ≥ 98% or ≥ 99.0% (sum of enantiomers) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. TLC visualization is typically achieved using UV light (if the compound has UV-absorbing chromophores, though this compound itself does not strongly absorb at typical UV wavelengths) or by staining with reagents such as iodine vapor or phosphomolybdic acid.
Advanced Methodologies for Stereochemical Purity Determination
Given that this compound is a chiral molecule, determining its stereochemical purity (enantiomeric excess, ee) is critical, especially for applications in chiral synthesis and peptide chemistry where stereochemistry dictates biological activity or structural integrity.
Polarimetry: Optical rotation, measured using a polarimeter, is a classical method for assessing the enantiomeric purity of chiral compounds. The specific rotation ([α]D) is recorded under defined conditions (temperature, solvent, concentration). While specific rotation values for this compound are reported, some sources may refer to the L-enantiomer, which would have a specific rotation of opposite sign. For instance, values around -9.0 to -11.0 deg (c=1, methanol) or -32.0 to -37.0 deg (c=0.6, methanol) have been reported for related compounds tcichemicals.comsigmaaldrich.comavantorsciences.comsigmaaldrich.com. For the D-enantiomer, a positive specific rotation would be expected if it follows the typical convention for D-amino acids, though magnitude can vary.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is the gold standard for determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that differentially interacts with enantiomers, allowing for their separation. Methods employing chiral columns, such as Chiralcel OD or Chirex 3126 columns, with specific mobile phase compositions (e.g., mixtures of acetonitrile or isopropanol (B130326) with aqueous copper sulfate (B86663) solutions) have been developed for separating stereoisomers of glutamic acid derivatives plos.orgresearchgate.net. This method provides a quantitative measure of enantiomeric excess (ee) or diastereomeric excess (de), ensuring that the desired D-enantiomer is present in the required purity.
Compound List
this compound
Boc-L-Glu(OtBu)-OH
Fmoc-D-Glu(OtBu)-OH
Glutamic acid
N-Boc-D-pyroglutamic acid ethyl ester
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-D-Glu(OtBu)-OH, and which coupling reagents are most effective in preventing racemization?
- Methodological Answer : The synthesis typically involves introducing Boc (tert-butoxycarbonyl) and OtBu (tert-butyl ester) protecting groups to D-glutamic acid. To minimize racemization, coupling reagents like HOBt/DIC or Oxyma Pure/COMU are preferred due to their mild activation of carboxyl groups. Reaction conditions (e.g., low temperature, short coupling times) and solvent choice (e.g., DMF or DCM) should be optimized. Characterization via TLC and HPLC ensures reaction completion .
Q. How should this compound be characterized to confirm its purity and enantiomeric excess?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with a C18 column and UV detection (λ = 214 nm). Compare retention times against a reference standard.
- Enantiomeric Excess : Chiral HPLC or polarimetry can confirm enantiopurity. For NMR, analyze splitting patterns in or spectra to detect diastereomeric impurities .
- Supplementary Data : Include Certificates of Analysis (COA) for batch-specific purity metrics .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines: wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust. Store in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via licensed hazardous chemical disposal services .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data when this compound exhibits unexpected splitting patterns?
- Methodological Answer :
- Step 1 : Verify solvent deuteration (e.g., DMSO-d6 vs. CDCl3) and sample concentration. Impurities or residual solvents (e.g., DMF) can cause splitting.
- Step 2 : Perform -DEPT or 2D-COSY to distinguish between diastereomers and conformational isomers.
- Step 3 : Compare experimental data with computational predictions (e.g., DFT-based NMR simulations) .
Q. What methodological approaches are recommended for analyzing the stability of this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design :
- Variables : Temperature (4°C, 25°C, −20°C), humidity (0%, 50%), and exposure to light.
- Duration : Conduct accelerated stability studies (e.g., 1–6 months).
- Analysis : Monitor degradation via HPLC-MS for byproducts (e.g., deprotected glutamic acid). Use Karl Fischer titration to quantify moisture uptake. Statistical tools (e.g., ANOVA) identify significant degradation factors .
Q. How can researchers optimize solid-phase peptide synthesis (SPPS) protocols to maximize this compound incorporation efficiency?
- Methodological Answer :
- Coupling Optimization : Pre-activate the amino acid with HATU/DIPEA in DMF for 5 minutes before resin addition.
- Resin Swelling : Ensure adequate resin swelling (e.g., DCM for 30 min) to improve accessibility.
- Monitoring : Use Kaiser tests or FT-IR spectroscopy to confirm coupling completion. Adjust molar excess (2–4 equivalents) based on steric hindrance .
Methodological Considerations for Reproducibility
- Data Management : Document reaction parameters (solvent, temperature, reagent equivalents) in electronic lab notebooks. Share raw HPLC/NMR data in supplementary materials .
- Statistical Validation : For stability studies, use triplicate samples and report mean ± standard deviation. Apply Tukey’s HSD test for post-hoc comparisons .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
